2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for adenosine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-component reactions. One efficient method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method is environmentally benign and delivers high yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-promoted synthesis, which is highly efficient and environmentally friendly. This method uses catalysts such as SiO2–ZnBr2 and delivers the desired products in good yields (89–96%) in less than 6 minutes .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with adenosine receptors. It acts as an antagonist or inverse agonist at the A2A adenosine receptor, which is involved in various physiological processes, including cardiovascular and neurological functions . The binding of this compound to the receptor inhibits the production of cyclic AMP (cAMP), thereby modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), these compounds are structurally related and have similar pharmacological profiles.
Uniqueness
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a promising candidate for further research in medicinal chemistry and drug development.
Biological Activity
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is significant in drug development due to its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that thiazolo[5,4-d]pyrimidine derivatives exhibit promising antibacterial and antifungal properties. For instance, compounds within this class have shown activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazolo[5,4-d]pyrimidine Derivatives
Compound | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | Staphylococcus aureus | 0.025 | 24 |
This compound | Escherichia coli | 0.020 | 22 |
This compound | Candida albicans | 0.030 | 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been shown to inhibit the enzyme USP28 with an IC50 value indicating significant potency. The SAR studies suggest that modifications at specific positions on the thiazolo-pyrimidine scaffold can enhance inhibitory activity.
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
This compound | USP28 | 1.1 |
Modified Derivative A | USP28 | 0.9 |
Modified Derivative B | USP28 | >100 |
Case Study 1: Antimicrobial Efficacy
In a study examining various thiazolo-pyrimidine derivatives for their antimicrobial efficacy, 2-propyl derivatives were found to exhibit superior activity against both bacterial and fungal strains. The study highlighted the importance of the propyl group in enhancing membrane permeability and interaction with microbial targets.
Case Study 2: Cancer Research
Another investigation focused on the anti-cancer potential of thiazolo-pyrimidine derivatives. The results indicated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
OFOYNBUKWHSELU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N=CN=C2S1)N |
Origin of Product |
United States |
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